4-Chloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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Overview
Description
4-Chloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrido[4,3-d]pyrimidine core substituted with a chloro group at the 4-position and a cyclopropyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .
Scientific Research Applications
4-Chloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Similar in structure but lacks the cyclopropyl group, which may affect its biological activity.
7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Another derivative with different substituents that can lead to varied biological properties.
Uniqueness
The presence of both the chloro and cyclopropyl groups in 4-Chloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
1256784-28-7 |
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Molecular Formula |
C10H12ClN3 |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
4-chloro-6-cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C10H12ClN3/c11-10-8-5-14(7-1-2-7)4-3-9(8)12-6-13-10/h6-7H,1-5H2 |
InChI Key |
MNIUVQUFLIAVQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC3=C(C2)C(=NC=N3)Cl |
Origin of Product |
United States |
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